molecular formula C22H23N5O B2748938 N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105219-13-3

N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2748938
CAS No.: 1105219-13-3
M. Wt: 373.46
InChI Key: HCTCRPHWQZSDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide and its derivatives have shown significant antitubercular activity. A study synthesized a series of novel substituted derivatives and evaluated them against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited significant activity with low inhibitory concentrations, indicating their potential as antitubercular agents (Srinivasarao et al., 2020).

Synthesis and Pharmacological Applications

A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for treating central nervous system disorders, demonstrates the compound's relevance in pharmacological research. This optimized synthesis method could be crucial for large-scale production and further clinical studies (Wei et al., 2016).

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

The chemical class that includes this compound, namely heterocyclic compounds like pyridines and piperidines, are vital in pharmaceuticals and agrochemicals due to their high biological activities. These compounds, including pyridine bases, are extensively used in various applications such as herbicides, insecticides, and pharmaceuticals (Higasio & Shoji, 2001; Higashio & Shoji, 2004).

Anti-Angiogenic and DNA Cleavage Activities

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized for their potential anti-angiogenic and DNA cleavage activities. These compounds blocked blood vessel formation in vivo and exhibited significant DNA cleavage activities, highlighting their potential as anticancer agents (Kambappa et al., 2017).

Glycine Transporter 1 Inhibitor

The compound and its related structures have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors, useful in the treatment of central nervous system disorders. Their potent inhibitory activity and favorable pharmacokinetic profile make them promising candidates for further development (Yamamoto et al., 2016).

PCSK9 mRNA Translation Inhibitors

This compound derivatives have been identified as small molecule PCSK9 mRNA translation inhibitors. These compounds show improved potency and ADME properties compared to earlier lead structures, indicating their potential in lowering cholesterol levels (Londregan et al., 2018).

Properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-4-2-3-5-19(16)20-6-7-21(26-25-20)27-14-10-17(11-15-27)22(28)24-18-8-12-23-13-9-18/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTCRPHWQZSDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.